molecular formula C20H23NO B6156031 3,5-dibenzyl-1-methylpiperidin-4-one CAS No. 408308-83-8

3,5-dibenzyl-1-methylpiperidin-4-one

Cat. No.: B6156031
CAS No.: 408308-83-8
M. Wt: 293.4
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Description

3,5-Dibenzyl-1-methylpiperidin-4-one is a synthetic piperidin-4-one derivative of interest in medicinal chemistry and drug discovery research. Compounds based on the piperidin-4-one scaffold are frequently investigated as key intermediates or precursors in the synthesis of a wide range of pharmacologically active molecules . Piperidin-4-one cores, especially those with substitutions at the 3 and 5 positions, are recognized for their diverse biological activities. For instance, structurally similar bis-benzylidene derivatives of piperidin-4-one have been studied for their potential to inhibit cancer cell growth and angiogenesis by modulating signaling pathways such as Notch . This suggests that this compound may serve as a valuable building block for researchers developing novel therapeutic agents, particularly in oncology. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. This compound is likely to be harmful if swallowed and may cause severe skin burns and eye damage, as is common with similar synthetic intermediates . Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn. Use should only be conducted in a well-ventilated area, and proper hygiene practices should be observed. Note: The information provided is for informational purposes only. The buyer assumes responsibility for confirming the identity and purity of the product prior to use.

Properties

CAS No.

408308-83-8

Molecular Formula

C20H23NO

Molecular Weight

293.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibenzyl-1-methylpiperidin-4-one typically involves the reaction of piperidin-4-one with benzyl halides in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base and benzyl bromide as the benzylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-dibenzyl-1-methylpiperidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or KOH.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidinones with various functional groups.

Scientific Research Applications

Chemistry

DBMP serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structure allows it to participate in various chemical reactions:

  • Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate (KMnO4).
  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can convert it into alcohols or amines.
  • Substitution Reactions: Nucleophilic substitutions can occur at the benzyl positions, leading to diverse functionalized derivatives.

DBMP has been investigated for its potential biological properties:

  • Neuroprotective Effects: Exhibits antioxidant properties and has been shown to inhibit acetylcholinesterase, which is relevant for Alzheimer's disease treatment.
  • Antimicrobial and Anticancer Properties: Preliminary studies suggest DBMP may have activity against various cancer cell lines, including colon cancer and oral squamous cell carcinoma .

Industrial Applications

DBMP is utilized in the production of specialty chemicals and materials:

  • Pharmaceutical Development: Acts as a precursor for synthesizing bioactive compounds with therapeutic potential.
  • Catalysis and Ligands: Functions as a catalyst in organic reactions and as a ligand for metal complexes, enhancing reaction efficiencies .

Case Study 1: Anticancer Activity

A study evaluated DBMP derivatives against human colon cancer cell lines (HCT116 and HT29). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development into therapeutic agents .

Case Study 2: Neuroprotective Properties

Research has demonstrated that DBMP can inhibit acetylcholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. This property highlights its potential role in drug formulation aimed at cognitive enhancement .

Mechanism of Action

The mechanism of action of 3,5-dibenzyl-1-methylpiperidin-4-one is not well-documented. as a piperidinone derivative, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of benzyl groups may enhance its binding affinity to hydrophobic pockets in proteins, influencing its biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among piperidin-4-one derivatives include substituents on the piperidine nitrogen (position 1) and aromatic groups on the benzylidene moieties (positions 3 and 5). These modifications influence molecular weight, solubility, and conformational stability (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 1) Benzylidene Groups (Positions 3,5) Molecular Formula MW (g/mol) Key References
3,5-Dibenzyl-1-methylpiperidin-4-one Methyl Benzyl C₂₀H₂₃NO 293.41
(3E,5E)-1-Phenyl-3,5-dibenzylidenepiperidin-4-one Phenyl Benzyl C₂₅H₂₁NO 351.44
3,5-Bis(4-methoxybenzylidene)-1-methylpiperidin-4-one Methyl 4-Methoxybenzyl C₂₂H₂₃NO₃ 365.43
3,5-Bis(3,4-dichlorobenzylidene)piperidin-4-one H 3,4-Dichlorobenzyl C₁₉H₁₃Cl₄NO 413.12
1-[3-(Piperidin-1-yl)propanoyl]-3,5-dibenzylidenepiperidin-4-one 3-(Piperidin-1-yl)propanoyl Benzyl C₂₇H₃₀N₂O₂ 438.54

Key Observations :

  • Electron-donating groups (e.g., 4-methoxy in ) enhance solubility in polar solvents, whereas electron-withdrawing groups (e.g., 3,4-dichloro in ) increase molecular weight and lipophilicity.

Pharmacological and Biochemical Activities

  • Anticancer Potential: Compounds with α,β-unsaturated ketones, such as this compound, exhibit cytotoxicity via Michael addition reactions with cellular thiols . The dichlorobenzylidene derivative (MW: 413.12) shows enhanced activity due to increased electrophilicity .
  • Central Nervous System (CNS) Activity: Phenethyl and piperidinylpropanoyl derivatives (e.g., ) demonstrate affinity for CNS receptors, attributed to their ability to cross the blood-brain barrier.
  • Enzyme Inhibition : Methoxy-substituted analogs (e.g., ) inhibit glycoprotein-processing enzymes, relevant in antiviral and antidiabetic research .

Spectroscopic Characterization

  • NMR : The (E,E)-configuration is confirmed by vicinal coupling constants (J = 12–16 Hz) between H3 and H5 protons in ¹H NMR .
  • IR : Strong absorption bands near 1660–1680 cm⁻¹ correspond to the conjugated carbonyl group .

Q & A

Basic Research Question

  • 1H NMR : Critical for confirming the presence of benzylidene protons (δ 7.6–7.8 ppm) and the piperidinone ring’s methyl group (δ 2.2–2.5 ppm). Coupling constants (e.g., J = 8 Hz for aromatic protons) resolve stereochemistry .
  • Mass Spectrometry (EI-MS) : Identifies molecular ion peaks (e.g., m/z 411 [M⁺]) and fragmentation patterns .
  • TLC Monitoring : Ensures reaction completion (e.g., Rf 0.40 in CHCl3/Et2O) .

How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Advanced Research Question

  • Crystallographic Refinement : SHELXL refines atomic coordinates using high-resolution data, resolving bond length/angle discrepancies (mean σ(C–C) = 0.002 Å) .
  • Twinning Analysis : SHELXD detects pseudosymmetry in crystals, critical for handling twinned data common in piperidinone derivatives .
  • Validation : R factors (<0.06) and data-to-parameter ratios (>15:1) ensure model accuracy .

What strategies resolve contradictions between NMR data and computational modeling predictions?

Advanced Research Question

  • Dynamic NMR : Detects conformational exchange in the piperidine ring (e.g., chair vs. boat) at variable temperatures .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental <sup>1</sup>H NMR shifts to validate stereoelectronic effects .
  • ROESY : Identifies through-space interactions (e.g., benzylidene-proton correlations) to confirm E/Z configurations .

How does the puckering conformation of the piperidine ring affect biological activity?

Advanced Research Question

  • Ring Puckering Coordinates : Cremer-Pople parameters (e.g., amplitude q and phase φ) quantify nonplanarity. For example, a flattened chair conformation enhances π-stacking with biological targets .
  • SAR Studies : Derivatives with higher puckering amplitudes show improved antitumor activity (IC50 values <10 μM) due to better receptor fit .

What methodologies establish structure-activity relationships (SAR) in antitumor research?

Advanced Research Question

  • In Vitro Assays : MTT assays on cancer cell lines (e.g., HepG2) correlate substituent effects (e.g., methoxy vs. trifluoromethyl groups) with cytotoxicity .
  • Docking Studies : AutoDock Vina predicts binding modes to tubulin or topoisomerase II, guiding rational design .
  • Physicochemical Profiling : LogP and polar surface area measurements optimize bioavailability .

What safety precautions are necessary when handling this compound?

Basic Research Question

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How do substituents influence physicochemical properties and bioactivity?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., CF3) : Increase metabolic stability but reduce solubility (LogP >3.5) .
  • Methoxy Groups : Enhance antioxidant activity (EC50 12 μM in DPPH assays) via radical scavenging .
  • Comparative Analysis : Trimethoxyphenyl derivatives show 3x higher tubulin inhibition than non-substituted analogs .

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